Vinglycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

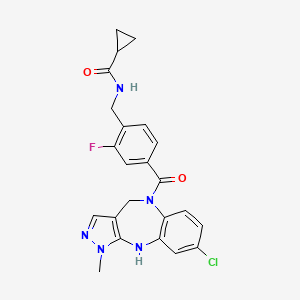

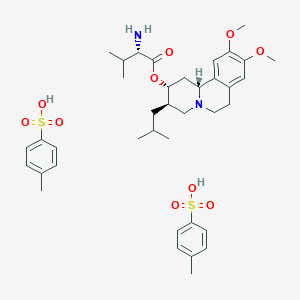

Vinglycinate is a biochemical.

Applications De Recherche Scientifique

1. Application in Carbon Dioxide Capture

Aqueous potassium glycinate (KGly), closely related to vinglycinate, has been studied for its suitability in post-combustion carbon dioxide (CO2) capture in a pilot plant. Despite faster kinetics in an unloaded state, KGly showed no significant enhancements in plant operation compared to sodium glycinate (NaGly). The process faced challenges with KGly regeneration, leading to slow CO2 absorption rates and high energy demands (Rabensteiner et al., 2015).

2. Glycoside Library Construction

Vinglycinate derivatives have been used in the construction of glycoside libraries. Specifically, glycosyltransferase VinC was employed to create libraries using dTDP-vicenisamine and structurally diverse unnatural aglycons, resulting in new vicenisaminides. This research reveals the flexibility and potential of vinglycinate derivatives in glycoside construction (Minami et al., 2005).

3. Chromium(III) Glycinate in Diabetic Models

Chromium(III) glycinate (CrGly), a compound structurally similar to vinglycinate, was evaluated for its hypoglycemic potential in diabetic rats. The study found that CrGly significantly decreased blood glucose and cholesterol levels, demonstrating its therapeutic potential in managing hyperglycemia (Król et al., 2019).

4. Suitability in Biodiesel Production

Research on the application of waste eggshell, which involves glycinate compounds, indicates its potential as a solid catalyst in biodiesel synthesis. This highlights the role of glycinate-based compounds, like vinglycinate, in environmentally friendly and cost-effective energy production methods (Wei et al., 2009).

5. GlycoTorch Vina for Glycosaminoglycan Study

GlycoTorch Vina (GTV), a molecular docking tool, has been developed for studying glycosaminoglycans (GAGs), which are related to glycinate compounds like vinglycinate. GTV provides insights into the complex interactions and properties of GAGs, which can be applied to understand the behavior of similar compounds (Boittier et al., 2020).

6. Potential in Ionic Liquid Reuse

Research on the reuse of cholinium glycinate, an ionic liquid similar to vinglycinate, in waste vegetable delignification, underscores the compound's potential in sustainable chemical processes. This study shows the environmental and economic benefits of utilizing such compounds in industrial applications (Outeiriño et al., 2021).

7. Bio-Based Strategies for Glycosaminoglycans

Vinglycinate derivatives can be relevant in the production of glycosaminoglycans (GAGs) and their oligosaccharides, important in various clinical applications. Bio-based strategies, including enzymatic methods and synthetic biology, offer promising avenues for producing GAGs in a controlled and sustainable manner (Kang et al., 2018).

8. Computational Analysis of Glycinate Complexes

A study on tert-butylammonium N-acetylglycinate monohydrate, a compound related to vinglycinate, used computational and experimental approaches to analyze its molecular and electronic properties. This research contributes to understanding the behavior of glycinate-based compounds in various applications (Senthilkumar et al., 2020).

Propriétés

Numéro CAS |

865-24-7 |

|---|---|

Nom du produit |

Vinglycinate |

Formule moléculaire |

C48H63N5O9 |

Poids moléculaire |

854 g/mol |

Nom IUPAC |

methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C48H63N5O9/c1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4/h11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3/t29-,39-,40+,41+,44-,45+,46+,47-,48-/m0/s1 |

Clé InChI |

YNSIUGHLISOIRQ-XGNYHKEJSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |

SMILES canonique |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Vinglycinate; Vinglicinato; Vinglycinatum |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)

![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)

![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)